Geranyl butyrate

Description

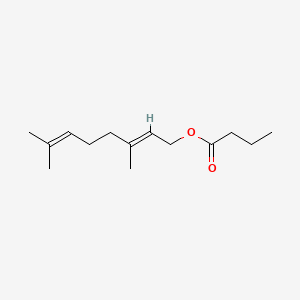

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMYJPSRFZAL-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047152 | |

| Record name | Geranyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/fruity, rose-like odour | |

| Record name | Geranyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 6 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.889-0.904 | |

| Record name | Geranyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-29-6, 2173-82-2 | |

| Record name | Geranyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Geranyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69AVH8L7KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

geranyl butyrate chemical properties and structure

An In-depth Technical Guide to Geranyl Butyrate (B1204436): Chemical Properties and Structure

Geranyl butyrate (CAS No. 106-29-6) is an organic ester formed from the esterification of geraniol (B1671447) and butyric acid.[1] It is a monoterpenoid and is found naturally in some essential oils, such as geranium.[2] Valued for its pleasant, fruity, and floral aroma, this compound is a significant component in the flavor and fragrance industries.[3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and experimental protocols for professionals in research and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] butanoate, is the trans-isomer of 3,7-dimethyl-2,6-octadien-1-yl butyrate.[4] The molecule consists of a ten-carbon acyclic monoterpene alcohol backbone (geraniol) ester-linked to a four-carbon carboxylic acid (butyric acid). Its diastereoisomer is neryl butyrate.[2]

Key Identifiers:

-

Molecular Formula: C₁₄H₂₄O₂[3]

-

Molecular Weight: 224.34 g/mol [2]

-

CAS Number: 106-29-6[2]

-

EINECS Number: 203-381-3[2]

-

FEMA Number: 2512[2]

-

SMILES: CCCC(=O)OC/C=C(\C)/CCC=C(C)C[4]

-

InChI Key: ZSBOMYJPSRFZAL-JLHYYAGUSA-N

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] It is characterized by a fresh, fruity, rose-like odor and a sweet, apricot-like taste.[5] It is insoluble in water and glycerol (B35011) but soluble in organic solvents like alcohol and ether.[5]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2][5] |

| Molecular Formula | C₁₄H₂₄O₂ | [3] |

| Molecular Weight | 224.34 g/mol | [2] |

| Density | 0.896 g/mL at 25 °C | [5] |

| Boiling Point | 151-153 °C at 18 mmHg | [3][5] |

| Flash Point | 93 °C (199.4 °F) | [2] |

| Refractive Index | n20/D 1.461 | [5] |

| Vapor Pressure | 0.022 mmHg at 20°C | [2] |

| Solubility | Insoluble in water, glycerol; Soluble in alcohol, ether, mineral oil | [5] |

| Odor Profile | Fruity, rose-like, sweet | [3][5] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of geraniol with a butyric acid derivative. Several methods have been reported, differing in catalysts and reaction conditions.

This protocol describes a base-catalyzed esterification using sodium hydroxide.

-

Reactants : Geraniol (10 mmol), butyric acid (12 mmol), and 5% (w/w) Sodium Hydroxide (NaOH).[6]

-

Procedure :

-

Combine geraniol, butyric acid, and NaOH in a 250 mL round-bottomed flask.[6]

-

Heat the mixture at 80°C for 8 hours with continuous stirring.[6]

-

After the reaction, neutralize the mixture with a 1% HCl solution to separate the NaOH catalyst.[6]

-

Extract the product using ethyl acetate (B1210297) (EtOAc).[6]

-

Wash the organic phase with distilled water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure at 45°C to yield the crude ester.[6]

-

Purify the crude product using column chromatography with a hexane (B92381) and ethyl acetate gradient.[6]

-

This method provides a greener alternative using a commercial lipase (B570770) catalyst.[1][7]

-

Reactants : Geraniol, butyric acid, and Eversa Transform 2.0 lipase.[1][7]

-

Optimized Conditions :

-

Procedure :

-

Combine reactants and the lipase catalyst under the optimized conditions in an aqueous medium.[1][7]

-

Allow the reaction to proceed for 6 hours to achieve high conversion (up to 93%).[1]

-

The product can be characterized using chromatographic techniques and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Characterization Protocol

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC) : Used for monitoring the reaction progress and for preliminary purity assessment. A typical eluent system is n-hexane:EtOAc = 95:5.[6]

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be used for quantitative analysis. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the ester.[7][9] The formation of the ester is confirmed by the appearance of characteristic chemical shifts for the methyl, methylene, and methyne groups from the butyrate moiety.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the ester functional group through the characteristic carbonyl (C=O) stretching vibration (around 1740 cm⁻¹) and the C-O stretching vibration (around 1170 cm⁻¹).[9]

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11][12]

-

Handling : Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[10] Use in a well-ventilated area and keep away from ignition sources.[10][11]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] Protect from prolonged exposure to light, heat, and air to prevent degradation, which may form butyric acid.[2][13]

-

First Aid :

-

Skin Contact : Wash off with soap and plenty of water.[12]

-

Eye Contact : Rinse cautiously with water for several minutes.[11][12]

-

Inhalation : Move the person to fresh air.[11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek medical attention if symptoms persist.[10][12]

-

Applications

The primary application of this compound is in the flavor and fragrance industries due to its distinct aromatic profile.[3]

-

Flavors : It is used as a flavoring agent in food products to impart notes of apple, pear, pineapple, and other fruity tastes.[2][3]

-

Fragrances : It is a component in perfumes, cosmetics, soaps, and detergents, contributing a sweet, fruity-floral scent often with rosy undertones.[3][14]

-

Other Potential Uses : Research has explored its use for its potential antibacterial and anticancer activities.[5][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C14H24O2 | CID 5355856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 106-29-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. aurochemicals.com [aurochemicals.com]

- 11. vigon.com [vigon.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. directpcw.com [directpcw.com]

- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Natural Occurrence of Geranyl Butyrate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of geranyl butyrate (B1204436), a volatile ester known for its fruity and floral aroma, in various essential oils. The document details quantitative data, experimental protocols for analysis, and a visual representation of the analytical workflow, tailored for professionals in research and development.

Introduction

Geranyl butyrate (C₁₄H₂₄O₂) is a monoterpenoid ester that contributes to the characteristic aroma of several plants and their essential oils. Its pleasant scent profile, often described as fruity, rosy, and slightly waxy, makes it a valuable compound in the flavor and fragrance industries. Beyond its aromatic properties, the precise quantification of this compound in essential oils is crucial for quality control, authentication, and exploring the potential bioactivities of these complex natural products.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound varies significantly among different plant species and even between cultivars and plant parts. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for quantifying this and other volatile compounds in essential oils. The table below summarizes the reported concentrations of this compound in various essential oils.

| Essential Oil Source | Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |

| Geranium, Scented | Pelargonium quercifolium 'Skeletons Unique' | Aerial Parts | 19.4 | [1] |

| Geranium | Pelargonium graveolens | Aerial Parts | 2.69 | [2] |

| Geranium Oil | Pelargonium graveolens | Not Specified | 1.0 | [3] |

| Citronella (Java Type) | Cymbopogon winterianus | Not Specified | 0.6 | [4] |

| Geranium | Pelargonium sp. | Stem | 0.07 |

It is important to note that the chemical composition of essential oils can be influenced by factors such as geographical origin, climate, harvest time, and distillation method.

Experimental Protocols for Quantification

The quantification of this compound in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology based on commonly cited experimental protocols.

Sample Preparation

Accurate sample preparation is critical for reliable quantification.

-

Dilution: Essential oils are highly concentrated and must be diluted prior to injection into the GC-MS system. A common procedure is to dilute the essential oil in a volatile solvent such as hexane, ethanol, or methanol. A typical dilution would be 1 µL of the essential oil in 1 mL of the solvent.

-

Internal Standard (IS): For precise quantification, an internal standard should be used. The internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. A known amount of the IS is added to the diluted sample before injection. This helps to correct for variations in injection volume and instrument response. For the analysis of esters like this compound, an ester with a different chain length that does not co-elute with other components in the oil could be chosen.

-

Calibration Curve: A calibration curve is necessary for absolute quantification. This is created by preparing a series of standard solutions of pure this compound at different known concentrations, each containing the same amount of the internal standard. These standards are then analyzed by GC-MS, and a calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are typical for the analysis of esters in essential oils.

-

Gas Chromatograph (GC) System: An Agilent GC system (or equivalent) equipped with a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column is typically used. Common choices include HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5ms.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector: A split/splitless injector is used. The injection volume is typically 1 µL. The split ratio can be adjusted depending on the concentration of the sample (e.g., 50:1). The injector temperature is usually set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the various components of the essential oil. A typical program might be:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 2-5°C/min to 270°C.

-

Final hold: Hold at 270°C for 5-10 minutes.

-

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-550 is typically used for identifying a wide range of compounds.

-

Ion Source Temperature: Usually maintained around 230°C.

-

Quadrupole Temperature: Typically set around 150°C.

-

Data Analysis and Quantification

-

Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library such as NIST (National Institute of Standards and Technology).

-

Quantification: The concentration of this compound in the sample is determined by using the calibration curve. The ratio of the peak area of this compound to the peak area of the internal standard in the sample chromatogram is calculated, and the corresponding concentration is read from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in essential oils using GC-MS.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of this compound in essential oils and the methodologies for its precise quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in ensuring the quality and consistency of essential oil-based products and in furthering the scientific understanding of these complex natural mixtures. The application of standardized and rigorous analytical methods, such as the GC-MS protocol detailed herein, is paramount for accurate and reproducible results in the field of natural product chemistry and drug development.

References

The Biosynthesis of Geranyl Butyrate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl butyrate (B1204436) is a volatile ester compound that contributes to the characteristic fruity and floral aromas of many plants. It is a monoterpenoid ester synthesized through the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway and the fatty acid metabolism pathway. This technical guide provides an in-depth overview of the biosynthetic routes leading to geranyl butyrate in plants, detailing the precursor pathways, key enzymes, and relevant experimental methodologies for its study.

Overview of the this compound Biosynthesis Pathway

The formation of this compound is a multi-step process that originates from primary metabolites. The synthesis can be conceptually divided into three main stages:

-

Synthesis of Geraniol (B1671447) : The alcohol moiety, geraniol, is produced via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which generates the universal C5 isoprenoid precursors. These are subsequently converted to the C10 precursor geranyl diphosphate (B83284) (GPP), the direct substrate for geraniol synthase.

-

Synthesis of Butyryl-CoA : The acyl donor, butyryl-CoA, is synthesized from acetyl-CoA through a series of reactions known as the reverse β-oxidation pathway. This pathway effectively elongates the carbon chain of acetyl-CoA to produce the C4 butyryl-CoA molecule.

-

Esterification : In the final step, geraniol and butyryl-CoA are condensed in an esterification reaction catalyzed by an Alcohol Acyltransferase (AAT) to form this compound.

Biosynthesis of Precursors

Geraniol Biosynthesis via the MEP Pathway

In plants, the biosynthesis of monoterpenes like geraniol predominantly occurs in the plastids through the MEP pathway.[1][2] All terpenoids are synthesized from the five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4]

The key steps are:

-

IPP and DMAPP Synthesis : The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, undergoing a series of enzymatic reactions to produce IPP and DMAPP.

-

GPP Synthesis : Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[5]

-

Geraniol Formation : Geraniol Synthase (GES), a member of the terpene synthase (TPS) family, catalyzes the conversion of GPP into geraniol.[3][6][7] This reaction involves the removal of the diphosphate group and the formation of the alcohol.[8]

Butyryl-CoA Biosynthesis via Reverse β-Oxidation

Butyryl-CoA is a key intermediate in fatty acid metabolism. In the context of this compound synthesis, it serves as the acyl donor. The primary route for its formation is the reverse β-oxidation pathway, which is essentially the reversal of fatty acid degradation.[9][10] This pathway elongates an acyl-CoA molecule by two carbons in each cycle.[10][11] Butyrate is typically generated from two molecules of acetyl-CoA.[12]

The core enzymatic steps for the synthesis of butyryl-CoA from acetyl-CoA are:

-

Thiolase Reaction : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (AtoB or Thiolase).[12]

-

First Reduction : Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase (Hbd), using NADH as a reductant.[12]

-

Dehydration : 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by enoyl-CoA hydratase (Crt or Crotonase).[12]

-

Second Reduction : Finally, crotonyl-CoA is reduced to butyryl-CoA by butyryl-CoA dehydrogenase (Bcd), a reaction that often involves an electron-transferring flavoprotein (Etf).[12][13][14]

Final Esterification Step by Alcohol Acyltransferases (AATs)

The final reaction in the biosynthesis of this compound is the esterification of geraniol with butyryl-CoA. This condensation reaction is catalyzed by enzymes from the Alcohol Acyltransferase (AAT) family.[15][16] AATs are a part of the large BAHD superfamily of acyl-CoA utilizing enzymes.[16] These enzymes are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma and flavor of fruits and flowers.[16][17]

Plant AATs are known for their broad substrate specificity, capable of utilizing various alcohols and acyl-CoAs.[16] The general reaction is: Geraniol + Butyryl-CoA --AAT--> this compound + CoA-SH

The expression and activity of specific AATs are often developmentally regulated and tissue-specific, correlating with the production of volatile esters during processes like fruit ripening.[17]

Quantitative Data

The kinetic properties of the enzymes involved in this compound biosynthesis are crucial for understanding the regulation and potential for metabolic engineering of this pathway. Data is often specific to the plant species and the particular enzyme isoform.

Table 1: Kinetic Parameters of Plant Geraniol Synthases (GES)

| Plant Species | Substrate | Km (μM) | kcat (s-1) | Divalent Cation | Reference |

| Ocimum basilicum (Sweet Basil) | GPP | 21 | 0.8 | Mn2+ | [8][18] |

| Cinnamomum tenuipilum | GPP | 55.8 | N/A | Mg2+, Mn2+ | [7] |

N/A: Data not available in the cited literature.

Table 2: Kinetic Parameters of Plant Alcohol Acyltransferases (AATs)

| Plant Species | Enzyme | Alcohol Substrate | Acyl-CoA Substrate | Km (μM) | Specific Activity (nkat mg-1) | Reference |

| Clarkia breweri | BEBT | Benzyl alcohol | Benzoyl-CoA | 46.8 | 17.1 | [19] |

| Clarkia breweri | BEBT | Benzyl alcohol | Acetyl-CoA | N/A | 1.4 | [19] |

| Prunus armeniaca (Apricot) | PaAAT1 | (E)-2-hexenol | Acetyl-CoA | 1450 | N/A | [15] |

| Prunus armeniaca (Apricot) | PaAAT1 | (Z)-3-hexenol | Acetyl-CoA | 1320 | N/A | [15] |

Experimental Protocols

Protocol for In Vitro Alcohol Acyltransferase (AAT) Enzyme Assay

This protocol is adapted from methodologies used for characterizing plant AATs.[17][20] It is designed to measure the formation of esters from a specific alcohol and acyl-CoA substrate using a purified recombinant enzyme.

Objective: To determine the enzymatic activity of a purified AAT with geraniol and butyryl-CoA.

Materials:

-

Purified recombinant AAT enzyme in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT).

-

Geraniol stock solution (in ethanol (B145695) or DMSO).

-

Butyryl-CoA stock solution (in water).

-

Assay Buffer: 100 mM Tris-HCl or HEPES buffer, pH 7.5-8.0.

-

Reaction quench solution: 6 M HCl or citric acid.

-

Extraction solvent with internal standard (e.g., Hexane or Dichloromethane containing a known concentration of non-native ester like octyl acetate).

-

GC-MS for product analysis.

Procedure:

-

Enzyme Preparation: Express the AAT gene (e.g., cloned into a pET or pEXP5 vector) in E. coli and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[17] Dialyze the purified protein against an appropriate storage buffer. Determine protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In a 2 mL glass GC vial, prepare the reaction mixture. A typical 500 µL reaction includes:

-

440 µL of Assay Buffer.

-

10 µL of Geraniol stock solution (to a final concentration of 1-5 mM).

-

20 µL of purified AAT enzyme (e.g., 1-5 µg of protein).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate Reaction: Start the reaction by adding 30 µL of Butyryl-CoA stock solution (to a final concentration of 0.1-0.5 mM).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding 50 µL of quench solution (e.g., 6 M HCl).

-

Extraction: Add 500 µL of extraction solvent containing the internal standard to the vial. Vortex vigorously for 30 seconds to extract the formed this compound. Centrifuge briefly to separate the phases.

-

Analysis: Transfer the upper organic phase to a new GC vial. Analyze 1 µL of the organic phase by GC-MS to identify and quantify the this compound peak relative to the internal standard.

Protocol for Plant Volatile Analysis by HS-SPME-GC-MS

This protocol describes a common non-destructive method for sampling and analyzing volatile compounds, such as this compound, emitted from plant tissues.[21][22]

Objective: To identify and quantify this compound in the headspace of plant leaves or flowers.

Materials:

-

Plant tissue (e.g., leaves, flowers).

-

Glass vials (e.g., 20 mL) with PTFE/silicone septa caps.

-

Solid-Phase Microextraction (SPME) device with an appropriate fiber (e.g., DVB/CAR/PDMS).[23]

-

SPME fiber holder.

-

Heating block or water bath.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).[24]

Procedure:

-

Sample Preparation: Excise a known weight of fresh plant material (e.g., 0.5-1.0 g) and place it into a glass vial. For quantification, an internal standard can be added. Seal the vial immediately.

-

Equilibration: Place the vial in a heating block set to a controlled temperature (e.g., 40-60°C) for 15-30 minutes. This allows volatile compounds to accumulate in the headspace of the vial.[23]

-

Headspace Sampling (Adsorption): Manually or using an autosampler, insert the SPME needle through the vial's septum. Expose the fiber to the headspace for a defined period (e.g., 15-30 minutes) at the same temperature to allow volatiles to adsorb onto the fiber coating.[22][23]

-

Desorption and Injection: After the adsorption period, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.[23] The high temperature causes the adsorbed volatiles to desorb from the fiber and be transferred onto the GC column. Keep the fiber in the inlet for 3-6 minutes to ensure complete desorption.

-

GC Separation: The volatile compounds are separated based on their boiling points and affinity for the GC column's stationary phase using a specific temperature program (e.g., start at 40°C, ramp at 5°C/min to 250°C).[23]

-

MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) to identify the compounds. This compound can be confirmed by comparing its retention time and mass spectrum with an authentic standard.

-

Quantification: The abundance of this compound is determined by integrating the area of its corresponding chromatographic peak, often normalized to the area of an internal standard and the weight of the plant tissue.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of metabolic convergence, requiring the coordinated action of both the terpenoid and fatty acid synthesis pathways. The key enzymes—Geranyl Diphosphate Synthase, Geraniol Synthase, the enzymes of the reverse β-oxidation pathway, and finally, Alcohol Acyltransferases—represent critical control points. While the general pathways are well-understood, significant opportunities remain for characterizing the specific isoforms and kinetic properties of these enzymes in diverse plant species. The protocols outlined here provide a foundation for researchers to further investigate the regulation, function, and potential for metabolic engineering of this important aroma compound.

References

- 1. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Functional characterization of a geraniol synthase-encoding gene from Camptotheca acuminata and its application in production of geraniol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]

- 15. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 18. uniprot.org [uniprot.org]

- 19. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | A Comparison of Collection Methods for Microbial Volatiles [frontiersin.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Geranyl Butyrate (CAS 106-29-6)

For Researchers, Scientists, and Drug Development Professionals

Geranyl butyrate (B1204436) (CAS 106-29-6) is an ester recognized for its characteristic fruity and rosy aroma. It is a key component in the flavor and fragrance industries and is also found in various essential oils.[1] This technical guide provides a comprehensive overview of its physicochemical properties, supported by experimental methodologies and a logical workflow for its synthesis.

Physicochemical Data

The following tables summarize the key physicochemical properties of geranyl butyrate.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄O₂ | [2] |

| Molecular Weight | 224.34 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, rose-like | [4] |

| Density | 0.889 - 0.904 g/mL at 20-25°C | [1][4] |

| Boiling Point | 151-153 °C at 18 mmHg; 242-252 °C at 760 mmHg | [1][4] |

| Melting Point | -11 °C | [5] |

| Refractive Index | 1.455 - 1.462 at 20°C | [1][4] |

| Vapor Pressure | 0.001 - 0.022 mmHg at 20-25°C | [1] |

| Flash Point | >93 °C (>199.4 °F) (closed cup) | [1][6] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3] |

| Alcohol (Ethanol) | Soluble | [3] |

| Ether | Soluble | [3] |

| Glycerol | Insoluble | [3] |

| Propylene Glycol | Insoluble | [3] |

| Fixed Oils | Soluble | [3] |

| Mineral Oil | Soluble | [3] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the capillary method.[7][8]

-

Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The apparatus is heated gently and uniformly.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

When the temperature slightly exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heating is then discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]

-

Measurement of Density

Density is the mass of a substance per unit volume. For liquids, density can be measured using several methods, including pycnometry and hydrometry.[9][10]

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, or a hydrometer.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

-

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer.[12][13]

-

Apparatus: A digital or Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard substance with a known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize, as refractive index is temperature-dependent.

-

View the scale through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index.[12]

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for this determination.[6][14]

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus).[14]

-

Procedure:

-

The sample is placed in the test cup, and the lid is closed.

-

The sample is heated at a slow, constant rate.

-

An ignition source is directed into the vapor space at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[15]

-

Assessment of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. A general procedure for determining the solubility of an organic compound is as follows:[16]

-

Apparatus: Small test tubes, graduated cylinder, and a vortex mixer or stirring rod.

-

Procedure:

-

Add a small, measured amount of the solute (e.g., 0.1 g) to a test tube.

-

Add a measured volume of the solvent (e.g., 3 mL) in portions to the test tube.

-

Agitate the mixture thoroughly after each addition.

-

Observe if the solute dissolves completely. The compound is considered soluble if a homogeneous solution is formed.[16] This process is repeated with various solvents to determine the solubility profile of the compound.

-

Synthesis Workflow

This compound is typically synthesized via the esterification of geraniol (B1671447) with butyric acid or its derivatives.[1][17] The following diagram illustrates the general logical workflow for this chemical reaction.

Caption: Synthesis of this compound via Esterification.

While this compound is primarily used in the flavor and fragrance industry, some research has indicated potential biological activities, such as anticancer effects.[18] However, it is important to note that the butyrate moiety itself is known to be involved in various cellular signaling pathways, but this is distinct from the activity of the this compound ester as a whole.[19] Further research is needed to fully elucidate any specific signaling pathways directly modulated by this compound.

References

- 1. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]

- 2. foreverest.net [foreverest.net]

- 3. directpcw.com [directpcw.com]

- 4. 丁酸香叶酯 ≥95%, FCC | Sigma-Aldrich [sigmaaldrich.com]

- 5. axxence.de [axxence.de]

- 6. scimed.co.uk [scimed.co.uk]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. mt.com [mt.com]

- 11. matestlabs.com [matestlabs.com]

- 12. mt.com [mt.com]

- 13. mt.com [mt.com]

- 14. oil-tester.com [oil-tester.com]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activity of Geranyl Butyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary scientific findings on the biological activities of geranyl butyrate (B1204436). Drawing from available in vitro studies, this document summarizes the current understanding of its anticancer and anti-inflammatory potential. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data from preliminary in vitro studies on the biological activity of geranyl butyrate. Due to the limited research focused specifically on this ester, this data represents the currently available information.

| Biological Activity | Cell Line/Model | Assay | Key Findings |

| Anticancer | Murine Leukemia (P388) | MTT Assay | IC50: 22.345 µg/mL[1] |

| Anti-inflammatory | In vitro model | Egg Albumin Denaturation | 16% reduction at 50 µg/mL, 45% reduction at 100 µg/mL, 54% reduction at 200 µg/mL[1] |

| Anti-inflammatory | In vitro model | Human Red Blood Cell (HRBC) Membrane Stabilization | Data not quantitatively specified, but observed.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and standard laboratory practices.

Cytotoxicity against P388 Murine Leukemia Cells (MTT Assay)

The in vitro cytotoxic activity of this compound against the P388 murine leukemia cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit protein denaturation and stabilize human red blood cell membranes in vitro.[1]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation can be used as an indicator of its anti-inflammatory activity.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (e.g., 0.2 mL of fresh hen's egg albumin), phosphate-buffered saline (PBS, pH 6.4; 2.8 mL), and the test compound (this compound) at various concentrations (e.g., 50, 100, 200 µg/mL).

-

Incubation: The reaction mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.

Protocol:

-

HRBC Suspension Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isosaline, and a 10% (v/v) suspension is prepared in isosaline.

-

Treatment: The HRBC suspension is mixed with the test compound (this compound) at various concentrations. A control is maintained with the vehicle.

-

Incubation: The mixtures are incubated at 56°C for 30 minutes in a water bath to induce hemolysis.

-

Centrifugation and Absorbance Measurement: The mixtures are centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 560 nm.

-

Data Analysis: The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples with the control.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activities of its constituent molecule, butyrate, are well-documented. Butyrate is a known histone deacetylase (HDAC) inhibitor and modulates several key signaling pathways involved in cancer and inflammation. It is hypothesized that the biological effects of this compound may be, in part, attributable to the actions of butyrate following potential hydrolysis.

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate's primary mechanism of action is the inhibition of histone deacetylases, leading to hyperacetylation of histones. This alters chromatin structure and regulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.

Modulation of NF-κB Signaling Pathway

Butyrate has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of pro-inflammatory gene expression.

Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a general workflow for the preliminary screening of a compound like this compound for its biological activities.

Conclusion and Future Directions

The preliminary evidence suggests that this compound possesses anticancer and anti-inflammatory properties in vitro. However, the available data is limited, and further research is warranted to fully characterize its biological activity profile. Future studies should focus on:

-

Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

-

Investigating the in vivo efficacy and safety of this compound in animal models.

-

Elucidating the specific molecular mechanisms and signaling pathways directly modulated by this compound.

-

Conducting comprehensive studies on its antimicrobial and antioxidant potential.

This technical guide provides a snapshot of the current, albeit limited, knowledge on the biological activities of this compound. It is intended to be a starting point for further investigation into the therapeutic potential of this compound.

References

The Anticancer Potential of Geranyl Butyrate: A Technical Whitepaper for Drug Development Professionals

Executive Summary

Geranyl butyrate (B1204436), an ester formed from the monoterpene geraniol (B1671447) and the short-chain fatty acid butyrate, is emerging as a compound of interest in oncology research. While direct studies on geranyl butyrate are in their nascent stages, a comprehensive analysis of its constituent molecules provides a strong rationale for its potential as an anticancer agent. Geraniol is known to induce apoptosis and cell cycle arrest in various cancer cell lines through modulation of key signaling pathways, including the PI3K/Akt/mTOR axis. Butyrate, a well-established histone deacetylase (HDAC) inhibitor, similarly promotes apoptosis and cell cycle arrest by altering gene expression profiles. This technical guide synthesizes the available preclinical data on this compound and its components, presenting quantitative efficacy, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further investigation and development of this promising compound.

Introduction

The search for novel, effective, and less toxic cancer therapeutics has led to the exploration of naturally derived and synthetic compounds. This compound presents a compelling case for investigation, combining the known anticancer properties of two bioactive molecules. Geraniol, a component of essential oils from aromatic plants, has demonstrated efficacy against a range of cancers, including prostate, colon, and lung cancer.[1] Butyrate, a product of dietary fiber fermentation in the colon, is a well-documented HDAC inhibitor with tumor-suppressive effects.[1][2] The esterification of geraniol to this compound has been shown to enhance its anticancer activity compared to geraniol alone, suggesting a synergistic or improved pharmacokinetic profile.[3] This whitepaper provides an in-depth overview of the current state of research into the anticancer properties of this compound, with a focus on the underlying molecular mechanisms.

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound and its constituent molecules have been evaluated in various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | P388 | Murine Leukemia | 22.34 µg/mL | [3] |

| This compound | Vero (Normal) | Monkey Kidney | 162.51 µg/mL | [4] |

Table 2: Cytotoxicity of Geraniol

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Geraniol | Colo-205 | Colon Cancer | 20 µM | [5] |

| Geraniol | PC-3 | Prostate Cancer | Not specified | [1] |

| Geraniol | C666-1 | Nasopharyngeal Cancer | Not specified | [6] |

| Geraniol | A549 | Lung Adenocarcinoma | Not specified | [7] |

| Geraniol | HT-29 | Colon Cancer | 290.45 µg/mL | [8] |

Table 3: Cytotoxicity of Butyrate (as Sodium Butyrate)

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Sodium Butyrate | MCF-7 | Breast Cancer | 2.5 mM (induces apoptosis) | [9] |

| Sodium Butyrate | T47-D | Breast Cancer | 2.5 mM (induces apoptosis) | [9] |

| Sodium Butyrate | BT-20 | Breast Cancer | 2.5 mM (induces apoptosis) | [9] |

| Sodium Butyrate | MDA-MB-231 | Breast Cancer | 2.5 mM (induces G2/M arrest) | [9] |

Key Anticancer Mechanisms

The anticancer activity of this compound is hypothesized to be a composite of the mechanisms of geraniol and butyrate, primarily centered around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Both geraniol and butyrate have been shown to trigger programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway.

-

Geraniol-Mediated Apoptosis: Geraniol treatment has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[3][6]

-

Butyrate-Mediated Apoptosis: As an HDAC inhibitor, butyrate alters the expression of genes involved in apoptosis. It has been shown to upregulate the pro-apoptotic protein Bak and downregulate the anti-apoptotic protein Bcl-xL.[3] This also leads to the activation of the mitochondrial apoptotic cascade.[3] Furthermore, butyrate can upregulate the expression of the death receptor DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[11]

Induction of Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which geraniol and butyrate inhibit cancer cell proliferation.

-

Geraniol-Mediated Cell Cycle Arrest: Geraniol has been shown to induce G0/G1 phase cell cycle arrest in pancreatic adenocarcinoma cells.[12] This is associated with an increased expression of the cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1), and a reduction in cyclin A, cyclin B1, and CDK2 protein levels.[12] In colon cancer cells, geraniol and geranyl acetate (B1210297) have been found to cause G2/M arrest.[5]

-

Butyrate-Mediated Cell Cycle Arrest: Butyrate can induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type.[2][9] In prostate cancer cells, sodium butyrate decreases the expression of cyclin D1/CDK4, CDK6, and cyclin E/CDK2, while up-regulating p21(Waf1/Cip1) and p27(Kip1).

Signaling Pathways Modulated by this compound Components

The anticancer effects of geraniol and butyrate are orchestrated through their modulation of critical intracellular signaling pathways.

Geraniol and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Geraniol has been shown to inhibit this pro-survival pathway in nasopharyngeal cancer cells.[6]

Caption: Geraniol inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival.

Butyrate and the Mitochondrial Apoptosis Pathway

Butyrate triggers apoptosis primarily through the mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

References

- 1. Geraniol inhibits prostate cancer growth by targeting cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. jbuon.com [jbuon.com]

- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]

- 7. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium butyrate induces P53-independent, Fas-mediated apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cell cycle arrest by the isoprenoids perillyl alcohol, geraniol, and farnesol is mediated by p21(Cip1) and p27(Kip1) in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Geranyl Butyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of geranyl butyrate (B1204436), an ester widely utilized in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility is critical for formulation development, quality control, and various research applications. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Data Presentation: Solubility of Geranyl Butyrate

The solubility of this compound is dictated by its molecular structure, which includes a polar ester group and a larger, nonpolar terpene backbone. This dual character governs its miscibility with a range of organic solvents. While extensive quantitative data is not widely published, a combination of established qualitative descriptions and specific experimental values provides a clear solubility profile.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Citation |

| Alcohols | ||||

| 80% Ethanol (in water) | Polar Protic | 1 mL in 6 mL | Not Specified | [1] |

| General Alcohols | Polar Protic | Soluble | Not Specified | [1][2][3] |

| Oils & Nonpolar Solvents | ||||

| Fixed Oils | Nonpolar | Soluble | Not Specified | [1][3] |

| Paraffin Oil | Nonpolar | Soluble | Not Specified | [3] |

| Mineral Oil | Nonpolar | Soluble | Not Specified | [2] |

| Ether | Polar Aprotic | Soluble | Not Specified | [2] |

| Other Organic Solvents | ||||

| Perfume & Flavor Oils | Mixture | Soluble | Not Specified | [2] |

| Most Organic Solvents | Various | Generally Soluble | Not Specified | |

| Poor Solvents | ||||

| Water | Polar Protic | 0.7127 mg/L (Estimated) | 25 | [3] |

| Glycerol | Polar Protic | Insoluble | Not Specified | [1][2] |

| Propylene Glycol | Polar Protic | Insoluble | Not Specified | [1][2][3] |

Experimental Protocols

The determination of solubility and the synthesis of esters like this compound involve standardized laboratory procedures. Below are detailed methodologies relevant to this compound.

Protocol 1: Determination of Ester Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a common method for assessing the solubility of an ester in various solvents.

Objective: To determine if an ester is soluble, partially soluble, or insoluble in a given solvent at a specific temperature, and to approximate the concentration of a saturated solution.

Materials:

-

This compound (or other ester)

-

A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)

-

Deionized water

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated pipettes or micropipettes

-

Analytical balance

-

Constant temperature bath or incubator

Procedure:

-

Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the selected solvent into a test tube.

-

Temperature Equilibration: Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 15 minutes.

-

Solute Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Mixing: Vigorously mix the sample using a vortex mixer for 1-2 minutes to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solute.

-

Soluble: If the solute completely dissolves, continue adding known increments of the solute, mixing after each addition, until saturation is reached (i.e., solid material remains undissolved). Record the total amount of solute added.

-

Insoluble/Partially Soluble: If the initial amount does not dissolve, the substance is classified as such at that concentration.

-

-

Equilibration for Saturation: For quantitative analysis, a saturated solution should be allowed to equilibrate for an extended period (e.g., 24-48 hours) with intermittent shaking to ensure thermodynamic equilibrium is reached.

-

Analysis (Quantitative): After equilibration, the saturated solution should be filtered to remove excess solid. The concentration of the dissolved ester in the filtrate can then be determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory method for synthesizing this compound.

Objective: To synthesize this compound from geraniol (B1671447) and butyric acid.

Materials:

-

Geraniol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine geraniol and a slight excess of butyric acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain high-purity this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Relationship Between this compound's Structure and Its Solubility.

References

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of Geranyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl butyrate (B1204436), an ester formed from the monoterpenoid alcohol geraniol (B1671447) and the short-chain fatty acid butyrate, is a compound with emerging interest in biological systems, particularly for its potential anticancer properties. While direct, in-depth research on the specific molecular mechanisms of geranyl butyrate is limited, a comprehensive understanding can be inferred from the well-documented activities of its constituent molecules. This technical guide synthesizes the current knowledge on this compound's biological effects, presenting available quantitative data, and extrapolates its potential mechanisms of action by examining the distinct and synergistic roles of geraniol and, more significantly, butyrate. This document provides detailed experimental methodologies and visualizes hypothesized signaling pathways to serve as a foundational resource for future research and drug development endeavors.

Introduction

This compound is a naturally occurring ester found in various essential oils, also synthesized for its characteristic fruity and floral aroma in the fragrance and flavor industries.[1] Beyond its sensory applications, preliminary studies have indicated its potential as a bioactive agent, notably in the realm of oncology.[2] The lipophilic nature of this compound, conferred by the geranyl group, may enhance its cellular uptake and bioavailability compared to its parent compounds. This guide will explore the known biological activities of this compound and delve into the probable molecular pathways it modulates, drawing heavily on the established mechanisms of butyrate as a potent epigenetic regulator and signaling molecule.

Known Biological Activity of this compound

Direct evidence for the biological mechanism of this compound is sparse. However, one key study has demonstrated its cytotoxic effects against a cancer cell line.

Anticancer Activity

Research has shown that this compound exhibits anticancer activity against murine leukemia (P388) cells.[2] This finding, while singular, provides a critical foundation for investigating its potential as a therapeutic agent.

Quantitative Data

To date, the available quantitative data for the biological activity of this compound is limited to its half-maximal inhibitory concentration (IC50) in an anticancer assay.

Table 1: IC50 Value of this compound Against Murine Leukemia (P388) Cells

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | Murine Leukemia (P388) | 22.345 | [2] |

Hypothesized Mechanism of Action: Insights from Constituent Moieties

The biological activity of this compound is likely a composite of the actions of its hydrolytic products, geraniol and butyrate, with the ester form potentially acting as a pro-drug that facilitates entry into the cell.

The Role of Butyrate: A Potent Histone Deacetylase (HDAC) Inhibitor

Butyrate is a well-established histone deacetylase (HDAC) inhibitor.[3][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate induces histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[5][6]

This HDAC inhibitory activity is the most probable mechanism through which this compound exerts its anticancer effects. Upon cellular uptake and subsequent hydrolysis, the released butyrate can modulate gene expression to inhibit cancer cell proliferation.

Impact on Cellular Signaling Pathways

Butyrate has been shown to influence several key signaling pathways involved in cancer progression:

-

Inhibition of ERK1/2 and c-Myc Signaling: Studies have demonstrated that butyrate can decrease the phosphorylation of ERK1/2 and reduce the expression of the c-Myc oncoprotein, both of which are critical for cancer cell survival and proliferation.[3][7]

-

Induction of Apoptosis: Butyrate can induce apoptosis (programmed cell death) in cancer cells.[3][8] This is achieved, in part, through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[9] The release of cytochrome c from mitochondria is a key event in this butyrate-induced apoptotic cascade.[9]

-

Cell Cycle Arrest: Butyrate can cause cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21.[3][5]

The following table summarizes the IC50 values of butyrate in various human colon cancer cell lines, illustrating its potent anticancer effects.

Table 2: IC50 Values of Butyrate in Human Colon Cancer Cell Lines

| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) | Reference |

| HCT116 | 1.14 | 0.83 | 0.86 | [3][7] |

| HT-29 | N/D | 2.42 | 2.15 | [3][7] |

| Caco-2 | N/A | N/A | 2.15 | [3][7] |

| N/D: Not Determined |

The Contribution of Geraniol

Geraniol, the alcohol moiety of this compound, also possesses biological activities, including antibacterial and potential anticancer effects.[10] While the primary mechanism of this compound is likely driven by butyrate, geraniol may contribute to the overall activity profile, potentially through membrane-disruptive effects or by modulating other cellular pathways.

Visualizing the Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound, based on the known actions of butyrate.

Experimental Protocols

Detailed experimental protocols for the study reporting the IC50 of this compound are not publicly available. However, a standard methodology for determining the cytotoxicity of a compound against a cancer cell line like murine leukemia (P388) is the MTT assay.

Example Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Murine leukemia (P388) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-